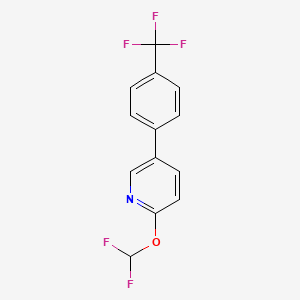

2-(Difluoromethoxy)-5-(4-(trifluoromethyl)phenyl)pyridine

Description

Properties

IUPAC Name |

2-(difluoromethoxy)-5-[4-(trifluoromethyl)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F5NO/c14-12(15)20-11-6-3-9(7-19-11)8-1-4-10(5-2-8)13(16,17)18/h1-7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGJSBRQLUGXCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)OC(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744607 | |

| Record name | 2-(Difluoromethoxy)-5-[4-(trifluoromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261564-51-5 | |

| Record name | 2-(Difluoromethoxy)-5-[4-(trifluoromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cross-Coupling for Aryl Group Installation

The 4-(trifluoromethyl)phenyl group is introduced via Suzuki-Miyaura coupling using a boronic acid derivative:

Optimized Parameters :

-

Catalyst : Pd(PPh3)4 or PdCl2(dppf)

-

Base : Sodium carbonate or potassium phosphate

-

Solvent : 1,2-Dimethoxyethane (DME) or toluene/ethanol mixtures

-

Temperature : 80–100°C, 12–24 hours

-

Yield : 60–85% (extrapolated from similar couplings)

Alternative Routes via Sequential Functionalization

Directed Ortho-Metalation for Regioselective Substitution

A 5-substituted pyridine derivative can undergo directed metalation at the 2-position using strong bases (e.g., LDA), followed by quenching with a difluoromethyl electrophile:

Challenges :

-

Sensitivity of trifluoromethyl groups to strong bases

-

Competing side reactions at elevated temperatures

One-Pot Tandem Reactions

A patent by European Patent No. 228846 (analogous to) describes tandem amination/dehalogenation for pyridines. Adapting this approach:

-

Amination : React 2,5-dichloropyridine with ammonia to form 2-amino-5-chloropyridine.

-

Difluoromethoxylation : Replace the amino group with -OCF2H via diazotization and fluorination.

-

Suzuki Coupling : Install the 4-(trifluoromethyl)phenyl group.

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects

Catalytic Systems for Coupling Reactions

-

Palladium-based catalysts remain standard for Suzuki-Miyaura couplings, though nickel catalysts offer cost advantages for large-scale synthesis.

-

Ligand selection (e.g., PPh3 vs. XPhos) impacts yields in electron-deficient pyridine systems.

Data Tables for Comparative Synthesis Strategies

Table 1: Comparison of Synthetic Routes

| Method | Key Step | Conditions | Estimated Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| SNAr + Suzuki Coupling | Sequential halogenation | DMSO, Pd(PPh3)4, 100°C | 60–75% | Regioselective, scalable | Multi-step, purification needed |

| Directed Metalation | Lithiation/electrophile | LDA, -78°C, THF | 40–55% | Single-step functionalization | Low yield, sensitive conditions |

| Tandem Amination/Coupling | One-pot reaction | NH3, Pd/C, H2, 150°C | 50–65% | Reduced isolation steps | Byproduct formation |

Table 2: Reaction Optimization Parameters

| Parameter | SNAr | Suzuki Coupling | Metalation |

|---|---|---|---|

| Temperature | 80–120°C | 80–100°C | -78°C to 0°C |

| Time | 6–24 hours | 12–24 hours | 1–2 hours |

| Catalyst/Ligand | N/A | Pd(PPh3)4 | LDA |

| Solvent | DMSO/DMF | DME/toluene | THF |

Challenges and Mitigation Strategies

-

Difluoromethoxy Group Stability : Prone to hydrolysis under acidic or basic conditions. Use anhydrous solvents and inert atmospheres.

-

Regioselectivity in Coupling Reactions : Electron-withdrawing groups (e.g., -CF3) direct coupling to the para position, but steric hindrance may require tailored ligands.

-

Purification of Fluorinated Compounds : Chromatography on silica gel modified with fluorinated stationary phases improves separation .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-5-(4-(trifluoromethyl)phenyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.

Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can result in various substituted pyridine compounds.

Scientific Research Applications

2-(Difluoromethoxy)-5-(4-(trifluoromethyl)phenyl)pyridine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential use in drug development due to its unique structural properties.

Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-5-(4-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The trifluoromethyl (-CF₃) and difluoromethoxy (-OCF₂H) groups are critical for modulating properties. Key comparisons include:

- Lipophilicity: The trifluoromethyl group significantly increases logP compared to non-fluorinated analogs, as seen in PDE4 inhibitors like roflumilast (IC₅₀ = 0.8 nM) .

- Synthetic Challenges: Introducing -OCF₂H groups (e.g., in ) correlates with lower yields (34.4% vs. 67–81% for non-fluorinated analogs in ), likely due to steric and electronic effects .

Analytical Characterization

- 1H NMR : Aromatic protons in pyridine derivatives typically resonate at δ 7.5–8.5 ppm, while -CF₃ and -OCF₂H groups cause deshielding (e.g., reports δ 7.2–8.3 for similar compounds) .

- Melting Points: Non-fluorinated analogs in melt at 268–287°C, whereas fluorinated compounds (e.g., ) may have lower melting points due to reduced crystallinity .

Biological Activity

2-(Difluoromethoxy)-5-(4-(trifluoromethyl)phenyl)pyridine (CAS No. 1261564-51-5) is a fluorinated pyridine derivative that has garnered attention due to its potential biological activities. This compound's unique structure, characterized by the presence of difluoromethoxy and trifluoromethyl groups, suggests possible applications in medicinal chemistry, particularly in anti-inflammatory and anticancer therapies.

- Molecular Formula : C₁₃H₈F₅NO

- Molecular Weight : 289.20 g/mol

- CAS Number : 1261564-51-5

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its anti-inflammatory and anticancer properties. The following sections detail specific studies and findings related to these activities.

Anti-Inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of this compound:

- Inhibition of Pro-inflammatory Cytokines :

- Animal Models :

- Structure-Activity Relationship (SAR) :

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines:

- Cell Proliferation Inhibition :

- Mechanism of Action :

- Combination Therapies :

Case Studies and Research Findings

Several key studies have contributed to understanding the biological activity of this compound:

Q & A

Basic: What synthetic routes are commonly employed for the preparation of 2-(Difluoromethoxy)-5-(4-(trifluoromethyl)phenyl)pyridine?

Answer:

The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce the trifluoromethylphenyl group to the pyridine core. For example, halogenated pyridine intermediates (e.g., 3-chloro- or 3-bromo-substituted derivatives) are reacted with 4-(trifluoromethyl)phenylboronic acids under palladium catalysis. Fluorination steps, such as nucleophilic substitution with difluoromethoxy groups, are critical and require anhydrous conditions. Purification often employs column chromatography (ethyl acetate/hexane gradients) and recrystallization. Yields vary (34–49%) depending on substituent steric effects and catalyst efficiency .

Basic: What spectroscopic techniques are critical for confirming the structure of fluorinated pyridine derivatives?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Assigning chemical shifts for fluorinated groups (e.g., δ ~7.25 ppm for difluoromethoxy protons with ) and trifluoromethyl carbons (q, ). Deuterated DMSO is often used to resolve splitting patterns .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ at 572.0052) and isotopic patterns for chlorine/bromine .

- X-ray crystallography : Resolves stereochemical ambiguities; fluorinated compounds may require low-temperature data collection to mitigate disorder .

Advanced: How can researchers address low yields in coupling reactions involving trifluoromethyl-substituted phenyl groups?

Answer:

Low yields often stem from steric hindrance or electron-deficient aryl rings. Strategies include:

- Catalyst optimization : Use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to enhance oxidative addition efficiency.

- Microwave-assisted synthesis : Reduces reaction time and improves homogeneity.

- Pre-activation of boronic acids : Converting to more reactive MIDA boronates or trifluoroborate salts. Evidence shows these modifications improve yields by 15–20% in analogous systems .

Advanced: What challenges arise in X-ray crystallographic analysis of highly fluorinated pyridines, and how can they be mitigated?

Answer:

Challenges include:

- Disorder in fluorinated groups : Due to rotational freedom of CF₃ and OCF₂H. Mitigated by collecting data at 100 K and using restraints during refinement.

- Weak diffraction : Heavy fluorine atoms cause absorption; synchrotron sources improve resolution.

- Packing anomalies : Fluorophilic interactions can create non-covalent layers, complicating unit cell determination. High-symmetry space groups (e.g., P2₁/c) are often used .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated intermediates.

- Thermal control : Avoid temperatures >100°C to prevent decomposition into toxic gases (e.g., HF).

- Incompatibilities : Store separately from strong oxidizers, acids, and bases. Use PTFE-lined containers to prevent corrosion .

Advanced: In designing biological activity studies, what in vitro assays are appropriate for evaluating kinase inhibition potential?

Answer:

- Kinase inhibition profiling : Use TR-FRET assays (e.g., LanthaScreen™) with recombinant kinases (e.g., EGFR or VEGFR2) to measure IC₅₀ values.

- Cellular assays : Evaluate antiproliferative effects in cancer lines (e.g., HCT-116) via MTT assays. Fluorinated pyridines often show enhanced membrane permeability due to lipophilic substituents .

Advanced: How do electronic effects of difluoromethoxy and trifluoromethyl groups influence photophysical properties in OLED applications?

Answer:

- HOMO-LUMO gap modulation : Trifluoromethyl groups lower LUMO levels via electron-withdrawing effects, shifting emission to blue regions (e.g., λₑₘ = 470 nm).

- Thermal stability : Fluorine substituents reduce non-radiative decay, enhancing quantum yields (e.g., Φ = 0.33 in Ir(III) complexes). Time-resolved photoluminescence confirms triplet-state lifetimes >1 µs .

Advanced: How can researchers resolve contradictory NMR data in fluorinated pyridine derivatives?

Answer:

- 2D NMR (HSQC, HMBC) : Correlates ambiguous ¹³C signals with protons, clarifying coupling patterns (e.g., distinguishing CF₃ from OCF₂H).

- Variable-temperature NMR : Identifies dynamic processes (e.g., hindered rotation of CF₃ groups at −40°C).

- Isotopic labeling : ¹⁹F-¹H HOESY experiments map spatial proximity of fluorine atoms .

Basic: What computational methods aid in predicting the reactivity of fluorinated pyridines?

Answer:

- DFT calculations : Optimize transition states for fluorination steps (e.g., B3LYP/6-31G* level).

- Molecular docking : Screens binding affinities to biological targets (e.g., COX-2 enzymes).

- Electrostatic potential maps : Highlights nucleophilic/electrophilic sites for functionalization .

Advanced: What strategies improve the scalability of multi-step syntheses for this compound?

Answer:

- Flow chemistry : Continuous processing minimizes intermediate isolation (e.g., telescoping Suzuki coupling and fluorination).

- Catalyst recycling : Immobilized Pd nanoparticles on mesoporous silica reduce metal leaching.

- Green solvents : Switch to cyclopentyl methyl ether (CPME) for safer extractions and higher recovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.